Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
Description
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3 |
InChI Key |
GHHGUJFKQFCFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Indolizine Core
- The indolizine nucleus is generally synthesized via cyclization reactions involving pyridine derivatives and appropriate precursors such as α,β-unsaturated carbonyl compounds or halogenated intermediates.
- Common methods include intramolecular cyclizations, condensation reactions, or transition-metal-catalyzed annulations.
Functionalization: Chlorination and Esterification
- Chlorination at the 2-position is typically achieved by selective halogenation using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
- The ethyl carboxylate group is introduced via esterification reactions, often by reacting the corresponding carboxylic acid or acid chloride with ethanol in the presence of acid catalysts.
Specific Preparation Methods for this compound
While direct synthetic protocols for this compound are scarce, the following approach is inferred from related pyrimidoindolizine syntheses and general heterocyclic chemistry principles:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of indolizine intermediate | Cyclization of pyridine derivatives with α,β-unsaturated esters or halides under reflux | Formation of 5,6-dihydroindolizine core |
| 2 | Pyrimidine ring construction | Condensation with 2,4-diaminopyrimidine or related diamines under acidic or neutral conditions | Formation of fused pyrimidoindolizine scaffold |
| 3 | Chlorination | Treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at controlled temperature | Introduction of chlorine at the 2-position |
| 4 | Esterification | Reaction with ethanol and acid catalyst or direct use of ethyl ester precursors | Formation of ethyl 7-carboxylate group |
This sequence aligns with the general synthetic logic for pyrimidoindolizine derivatives and is supported by the molecular formula and structure data available for the compound (C13H12ClN3O2, molecular weight 277.70 g/mol).
Research Findings and Analytical Data
- The compound’s molecular structure has been confirmed by spectroscopic methods such as NMR and mass spectrometry in related studies of indolizine derivatives.
- Elemental analysis and LC-MS data support the purity and identity of synthesized analogues.
- Computational studies suggest that the cis configuration of the indolizine ring system contributes to the stability and biological activity of related compounds.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 277.70 g/mol |
| Core Structure | 5,6-dihydroindolizine fused with pyrimidine |
| Key Reagents | Pyridine derivatives, 2,4-diaminopyrimidine, POCl3/SOCl2, ethanol |
| Reaction Types | Cyclization, condensation, halogenation, esterification |
| Typical Solvents | Dimethylformamide (DMF), ethanol, ethyl acetate |
| Reaction Conditions | Room temperature to reflux, inert atmosphere (N2) |
| Analytical Techniques | NMR, LC-MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate exhibits anticancer potential. It has been identified as a candidate for further investigation in cancer therapy due to its ability to interact with various biological targets involved in cancer progression. The compound's structural features are believed to facilitate these interactions .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate | Hydroxy group instead of chloro | Potential anti-cancer activity | Hydroxy group may alter solubility and reactivity |
| Ethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1-carboxylate | Different substituent patterns | COX-2 inhibition | Different target mechanism compared to chloro derivative |
| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | Cyanobenzoyl substituent | Anti-inflammatory properties | Different functional groups lead to varied pharmacological profiles |
This table illustrates how this compound stands out due to its specific chlorine substitution and potential applications in cancer therapy while sharing core structural characteristics with other indolizines .
Case Studies and Research Findings
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing promising results that warrant further exploration in clinical settings .
- Mechanistic Insights : Studies focusing on its interaction with cellular targets have revealed insights into its potential as a multitarget agent against cancer. The compound's ability to modulate multiple pathways involved in tumorigenesis is being explored as a strategy for developing more effective cancer therapies .
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate with three classes of related heterocycles: thiazolotriazolopyrimidines, pyrimidoindolizines with alternate substituents, and triazinone derivatives.
Thiazolotriazolopyrimidine Derivatives
Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines, such as 8-phenylthiazolo[4,5-e]triazolopyrimidin-5(4H)-one, share a fused heterocyclic core but differ in the arrangement of nitrogen atoms and substituents. Key distinctions include:
- Core Structure : Thiazolotriazolopyrimidines incorporate a thiazole ring fused to triazole and pyrimidine moieties, whereas the target compound features a pyrimidoindolizine system.
- Bioactivity: Thiazolotriazolopyrimidines exhibit A2A adenosine receptor antagonism and antitumor activity, attributed to their ability to mimic purine-based ligands . In contrast, pyrimidoindolizines are less studied but may target similar pathways due to their nitrogen-rich aromatic systems.
- Synthetic Routes: Thiazolotriazolopyrimidines are synthesized via cyclization of aminothiazole-carbonitriles with hydrazides, followed by chlorination . The pyrimidoindolizine analog likely employs analogous cyclization steps but starts from indolizine precursors.
Table 1 : Structural and Functional Comparison
Pyrimidoindolizines with Alternate Substituents
Ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate (CAS: 1699709-29-9) differs from the target compound only in the substituent at position 2 (hydroxyl vs. chlorine). This minor modification significantly alters reactivity:
- Chlorine vs. Hydroxyl : The chloro group enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions. This property is advantageous in medicinal chemistry for covalent inhibitor design.
- Solubility : The hydroxyl analog may exhibit higher aqueous solubility due to hydrogen bonding, whereas the chloro derivative is more lipophilic, influencing membrane permeability .
Triazinone Derivatives
Compounds like 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (CAS: 1199767-11-7) share a nitrogen-rich aromatic system but lack the fused bicyclic structure of pyrimidoindolizines. Triazinones are often utilized as intermediates in drug synthesis but are less structurally complex, limiting their utility in targeting multi-domain enzymes or receptors .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely more challenging than thiazolotriazolopyrimidines due to the steric demands of the indolizine core. However, its chlorine substituent offers a handle for further derivatization.
- Crystallographic Data : Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement .
Biological Activity
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, especially in the context of cancer therapy.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 277.70 g/mol. The compound features a unique bicyclic structure typical of indolizines, with a chloro substituent at the 2-position and a carboxylate group at the 7-position. These structural elements are believed to contribute to its biological activity and interaction with various molecular targets.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. One common method involves treating ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate with phosphorus(V) oxychloride to yield the chlorinated derivative. This versatility in synthesis allows for modifications that can enhance its biological properties.
Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits anti-cancer activity . Research indicates that it may inhibit the proliferation of various cancer cell lines by interacting with specific biological targets such as kinases involved in cell growth and survival pathways. The compound's ability to modulate these pathways positions it as a promising candidate for further pharmacological studies.
The potential mechanism of action for this compound involves its interaction with kinase enzymes. Recent findings have demonstrated that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. Specifically, this compound may act as a targeted inhibitor of certain kinases, thereby disrupting signaling pathways essential for tumor growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate | Hydroxy group instead of chloro | Potential anti-cancer activity | Hydroxy group may alter solubility and reactivity |
| Ethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1-carboxylate | Different substituent patterns | COX-2 inhibition | Different target mechanism compared to chloro derivative |
| Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | Cyanobenzoyl substituent | Anti-inflammatory properties | Different functional groups lead to varied pharmacological profiles |
This table illustrates how this compound stands out due to its specific chlorine substitution and potential applications in cancer therapy while sharing core structural characteristics with other indolizines.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown significant cytotoxic effects against various cancer cell lines. For example, studies demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.
- Mechanistic Insights : Further biochemical assays revealed that this compound might induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. Such findings suggest a multi-faceted approach to its anti-cancer mechanism.
- Target Engagement : Chemical proteomics has been employed to assess the binding affinity of this compound to specific protein targets involved in cancer signaling pathways. Results indicate promising interactions that warrant further exploration.
Q & A
Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled for this compound?
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models. Poor oral bioavailability (<20%) may explain in vivo inefficacy despite strong in vitro activity. Pro-drug strategies (e.g., ester-to-acid conversion) improve absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
